molecular formula C23H24ClN5O4 B2908853 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-41-2

8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2908853
CAS No.: 333305-41-2
M. Wt: 469.93
InChI Key: NPQUYHCCVTVAFY-UHFFFAOYSA-N
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Description

8-(Benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with intriguing properties in the fields of chemistry, biology, medicine, and industry. This compound is part of the purine class, known for their role in various biological processes, and it exhibits unique structural features that make it a subject of scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step chemical processes. Key steps often include nucleophilic substitution reactions, condensation reactions, and selective functional group transformations. Specific conditions such as reaction temperature, solvents, and catalysts play crucial roles in the efficiency and yield of the synthesis.

Industrial Production Methods: : Industrial-scale production of this compound may utilize continuous flow synthesis techniques to ensure consistent quality and efficiency. Scale-up procedures often focus on optimizing reaction conditions and minimizing by-products to achieve high purity levels suitable for commercial applications.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the hydroxyl and amino functional groups.

  • Reduction: : Reduction reactions may involve the purine ring or the functional groups attached to it.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its aromatic and aliphatic moieties.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

  • Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

  • Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents like dimethyl sulfoxide (DMSO).

Major Products: : The products of these reactions vary depending on the reagents and conditions used, often leading to the formation of derivatives with enhanced or modified biological and chemical properties.

Scientific Research Applications

8-(Benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione finds applications in several scientific domains:

  • Chemistry: : Used as a model compound to study reaction mechanisms and the effects of various substituents on purine derivatives.

  • Biology: : Investigated for its potential role in modulating biochemical pathways and its effects on cellular processes.

  • Medicine: : Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and anti-viral properties.

  • Industry: : Utilized in the development of novel materials, pharmaceuticals, and as a catalyst in specific chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes, receptors, and nucleic acids. Its mechanism involves binding to these targets, altering their activity, and influencing downstream biochemical pathways. The presence of functional groups such as the benzylamino and chlorophenoxy moieties plays a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other purine derivatives, 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique structural features and functional groups. Similar compounds include:

  • 8-benzylamino-1,3-dimethylxanthine

  • 7-(4-chlorophenoxy)-1,3-dimethylxanthine

These compounds share the purine core but differ in their substituents, which influence their chemical properties and biological activities. The presence of the 3-(4-chlorophenoxy)-2-hydroxypropyl group in our compound of interest provides distinct advantages in terms of stability, solubility, and target specificity.

That should give you a comprehensive insight into this fascinating compound.

Properties

IUPAC Name

8-(benzylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O4/c1-27-20-19(21(31)28(2)23(27)32)29(22(26-20)25-12-15-6-4-3-5-7-15)13-17(30)14-33-18-10-8-16(24)9-11-18/h3-11,17,30H,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQUYHCCVTVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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